molecular formula C10H12N2O5 B5684219 2-methoxy-N-(2-methoxy-5-nitrophenyl)acetamide

2-methoxy-N-(2-methoxy-5-nitrophenyl)acetamide

Cat. No.: B5684219
M. Wt: 240.21 g/mol
InChI Key: YQFLEZMVFWIWNJ-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-methoxy-5-nitrophenyl)acetamide: is an organic compound with the molecular formula C10H12N2O5 It is characterized by the presence of methoxy and nitro functional groups attached to a phenyl ring, along with an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-(2-methoxy-5-nitrophenyl)acetamide typically involves the nitration of 2-methoxyaniline followed by acetylation. The nitration step introduces the nitro group at the desired position on the aromatic ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction parameters such as temperature, concentration, and reaction time are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy groups in 2-methoxy-N-(2-methoxy-5-nitrophenyl)acetamide can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the methoxy and nitro groups influence the reactivity and orientation of incoming substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry: 2-methoxy-N-(2-methoxy-5-nitrophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and other biochemical processes.

Medicine: Although not widely used in medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. Research is ongoing to explore its potential as a lead compound for drug development.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological molecules. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-methoxy-5-nitrophenol: Similar in structure but lacks the acetamide moiety.

    2-methoxy-5-nitroaniline: Contains an amino group instead of the acetamide group.

    2-methoxy-5-nitrobenzoic acid: Contains a carboxylic acid group instead of the acetamide group.

Uniqueness: 2-methoxy-N-(2-methoxy-5-nitrophenyl)acetamide is unique due to the presence of both methoxy and nitro groups on the aromatic ring along with an acetamide moiety.

Properties

IUPAC Name

2-methoxy-N-(2-methoxy-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-16-6-10(13)11-8-5-7(12(14)15)3-4-9(8)17-2/h3-5H,6H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFLEZMVFWIWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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